2,7,8-Trimethoxy-5-methylnaphthalene-1,4-dione
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Overview
Description
2,7,8-Trimethoxy-5-methylnaphthalene-1,4-dione is an organic compound with the molecular formula C14H14O5 It is a derivative of naphthalene, characterized by the presence of three methoxy groups and a methyl group attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,8-Trimethoxy-5-methylnaphthalene-1,4-dione typically involves the methoxylation of a naphthalene derivative. One common method includes the reaction of 5-methylnaphthalene-1,4-dione with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, where the methoxy groups are introduced at the 2, 7, and 8 positions of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,7,8-Trimethoxy-5-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents (e.g., alkyl halides) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce hydroquinones.
Scientific Research Applications
2,7,8-Trimethoxy-5-methylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,7,8-Trimethoxy-5-methylnaphthalene-1,4-dione exerts its effects involves interactions with various molecular targets. The methoxy groups and the naphthalene core play a crucial role in its reactivity and binding to biological molecules. The compound can interact with enzymes, receptors, and other proteins, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethoxynaphthalene-1,4-dione
- 5-Methoxy-1,4-naphthoquinone
- 2,3,5-Trimethoxytoluene
Uniqueness
2,7,8-Trimethoxy-5-methylnaphthalene-1,4-dione is unique due to the specific arrangement of methoxy and methyl groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
89827-89-4 |
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Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2,7,8-trimethoxy-5-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O5/c1-7-5-10(18-3)14(19-4)12-11(7)8(15)6-9(17-2)13(12)16/h5-6H,1-4H3 |
InChI Key |
NQFJCGRWNSPTNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(C2=O)OC)OC)OC |
Origin of Product |
United States |
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